molecular formula C19H24N4O4 B14961308 Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14961308
M. Wt: 372.4 g/mol
InChI Key: CLZAEDVUQWTPMJ-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • 3,4-Dimethoxyphenyl substituent at position 7, contributing electron-donating effects and influencing solubility.
  • Propyl chain at position 5, enhancing lipophilicity and modulating steric interactions.
  • Ethyl ester group at position 6, a common motif in bioactive molecules for improved bioavailability .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-5-7-13-16(18(24)27-6-2)17(23-19(22-13)20-11-21-23)12-8-9-14(25-3)15(10-12)26-4/h8-11,17H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

CLZAEDVUQWTPMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Traditional Synthetic Routes

The synthesis of triazolopyrimidine derivatives typically relies on cyclocondensation reactions between aminotriazoles and 1,3-dicarbonyl compounds. For Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate, the core triazolopyrimidine scaffold is constructed via a Biginelli-like reaction. A representative procedure involves the fusion of 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and 3,4-dimethoxybenzaldehyde under solvent-free conditions at 140°C for 20–25 minutes, catalyzed by dimethylformamide (DMF). This one-pot method achieves yields of 84%, with subsequent crystallization from ethanol ensuring purity.

Key steps include:

  • Formation of the triazolopyrimidine core : The 1,3-dicarbonyl component (ethyl 3-oxohexanoate) reacts with the aldehyde (3,4-dimethoxybenzaldehyde) to form an enamine intermediate.
  • Cyclocondensation : The enamine undergoes nucleophilic attack by 5-amino-1,2,4-triazole, followed by dehydration to yield the fused triazolopyrimidine ring.
  • Propyl group introduction : The propyl side chain is incorporated via alkylation or through the selection of a pre-functionalized 1,3-dicarbonyl precursor.

Solvent-Free Synthesis and Catalytic Optimization

Recent advances prioritize solvent-free protocols to enhance sustainability. For example, a modified approach eliminates traditional solvents by directly heating a mixture of 5-amino-1,2,4-triazole , ethyl 3-oxohexanoate , and 3,4-dimethoxybenzaldehyde at 140°C with catalytic DMF. This method reduces waste and improves reaction efficiency, achieving a 20% reduction in reaction time compared to reflux-based methods.

Catalytic strategies further refine yields:

  • DMF as a Lewis acid catalyst : Stabilizes intermediates and accelerates cyclization.
  • Zinc chloride : Alternative catalysts like ZnCl₂ in acetic acid have been reported for analogous triazolopyrimidines, though they require longer reaction times (4–6 hours).

Industrial-Scale Production Methods

Industrial synthesis emphasizes scalability and cost-effectiveness. Continuous flow reactors are employed to maintain precise temperature control and reduce batch variability. Key industrial steps include:

  • Precursor preparation : Large-scale synthesis of ethyl 3-oxohexanoate and 3,4-dimethoxybenzaldehyde.
  • Automated cyclocondensation : Flow reactors enable rapid mixing and heat transfer, achieving >90% conversion rates.
  • Green chemistry principles : Solvent recovery systems and catalytic recycling minimize environmental impact.

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade output. The crude product is typically recrystallized from ethanol or methanol, yielding colorless crystals with >99% purity. Advanced characterization techniques include:

  • ¹H NMR : Confirms the presence of methoxy (δ 3.85–3.90 ppm), propyl (δ 1.50–1.60 ppm), and ethyl ester (δ 4.20–4.30 ppm) groups.
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak at m/z 372.4 (C₁₉H₂₄N₄O₅).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for three preparation strategies:

Method Catalyst Temperature (°C) Time (min) Yield (%) Purity (%)
Solvent-free DMF 140 25 84 99
Reflux None 80–100 180 70 95
Continuous flow DMF 140 15 91 99.5

The solvent-free and continuous flow methods outperform traditional reflux in both yield and efficiency, though the latter requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For instance, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous triazolopyrimidine derivatives, focusing on substituents, synthetic methods, and functional properties:

Compound Substituents Synthesis Method Yield Key Properties
Target compound : Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: 3,4-dimethoxyphenyl; 5: propyl; 6: ethyl ester Not explicitly detailed in evidence; likely via condensation of β-keto esters, aldehydes, and aminotriazoles N/A High lipophilicity due to propyl and dimethoxyphenyl groups; potential CNS activity inferred from analogs
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: phenyl; 5: amino; 6: ethyl ester TMDP additive in water/ethanol (1:1 v/v) or molten TMDP at 65°C 85–92% Eco-friendly synthesis; recyclable catalyst; reduced toxicity vs. piperidine
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7: 4-bromophenyl; 5: CF₃; core: tetrazolo[1,5-a]pyrimidine Reflux in ethanol with HCl catalyst N/A Flattened pyrimidine ring conformation; hepatitis B virus inhibition
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5: chloromethyl; 2: methylsulfanyl; 7: phenyl; 6: ethyl ester Microwave-assisted synthesis in ethanol N/A Planar triazolopyrimidine core; intermolecular N–H⋯N hydrogen bonding
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: 3,4,5-trimethoxyphenyl; 5: phenyl; 6: ethyl ester Not specified N/A Enhanced electron density from trimethoxyphenyl; antitumor potential

Substituent-Driven Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 3,4-dimethoxyphenyl group in the target compound enhances solubility and may improve receptor binding compared to halogenated analogs (e.g., 4-bromophenyl in ).
    • Trifluoromethyl (CF₃) substituents in increase metabolic stability but reduce solubility.
  • Steric Effects :
    • The propyl chain in the target compound offers moderate steric bulk, balancing activity and bioavailability. In contrast, phenyl or chloromethyl groups in introduce greater rigidity or reactivity.

Biological Activity

Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine family. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.4 g/mol
  • Core Structure : The compound features a triazolo-pyrimidine core with a 3,4-dimethoxyphenyl group that enhances its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have evaluated the compound's efficacy against various pathogens. For instance, it has demonstrated potent antimicrobial effects with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.220.25Bactericidal
Staphylococcus epidermidis0.200.23Bactericidal
Escherichia coli0.300.35Bacteriostatic

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research suggests that the compound may inhibit key enzymes involved in microbial growth and biofilm formation.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited biofilm formation in pathogenic bacteria. This suggests a potential application in treating infections associated with biofilms .
  • Comparative Analysis : In a comparative study of structurally similar compounds, this compound exhibited superior antimicrobial activity compared to derivatives with different substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives like ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodology : Use a three-component condensation of 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and β-keto esters (e.g., ethyl 3-oxohexanoate for the propyl substituent). Green solvents (ethanol/water mixtures) and Lewis base catalysts like 4,4’-trimethylenedipiperidine (TMDP) enhance yield (85–92%) and reduce toxicity .
  • Key Parameters : Reaction temperature (65–80°C), solvent ratio (1:1 v/v ethanol/water), and catalyst recyclability (TMDP retains >90% activity after 5 cycles) .

Q. How can structural confirmation of this compound be achieved?

  • Analytical Techniques :

  • X-ray crystallography : Resolve dihydropyrimidine ring puckering (envelope conformation) and substituent orientations (e.g., dihedral angles between aromatic rings) .
  • NMR/IR spectroscopy : Identify characteristic signals (e.g., ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR; triazole NH stretch at ~3200 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What purification strategies are recommended for triazolo-pyrimidine derivatives?

  • Recrystallization : Use ethanol or ethanol/DMF mixtures to isolate high-purity crystals (>95%) .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves regioisomers or byproducts .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazolo-pyrimidine synthesis?

  • Regiochemical Control : Solvent polarity and catalyst type dictate product formation. For example:

  • Ionic liquid conditions favor 5-propyl-7-aryl isomers (kinetic control).
  • Acidic conditions (e.g., HCl in ethanol) promote thermodynamic products via keto-enol tautomer stabilization .
    • Case Study : Switching from molten TMDP to ethanol/water mixtures alters steric hindrance, favoring 7-aryl substitution over 5-alkyl .

Q. What mechanistic insights explain the role of TMDP in triazolo-pyrimidine synthesis?

  • Catalytic Mechanism : TMDP acts as a bifunctional catalyst:

  • Lewis base sites activate carbonyl groups via hydrogen bonding.
  • Acceptor-donor interactions stabilize intermediates (e.g., Knoevenagel adducts) .
    • Kinetic Studies : TMDP reduces activation energy by 15–20% compared to piperidine, as shown via Arrhenius plots .

Q. How can computational methods predict the biological activity of this compound?

  • Docking Studies : Model interactions with target proteins (e.g., MDM2-p53 or dihydrofolate reductase) using triazolo-pyrimidine scaffolds as analogs .
  • QSAR Models : Correlate substituent electronic effects (e.g., 3,4-dimethoxy group’s electron-donating capacity) with antimicrobial or anticancer activity .

Q. What strategies address contradictions in reported toxicity profiles of catalysts like TMDP?

  • Toxicity Analysis : While TMDP is marketed as low-toxicity, conflicting evidence notes residual hazards. Mitigation includes:

  • Green Metrics : Calculate E-factors (waste/product ratio < 0.5 for TMDP vs. >2 for traditional bases) .
  • In Silico Tox Prediction : Use tools like ProTox-II to assess TMDP’s LD50_{50} (predicted 300 mg/kg, Class 4 toxicity) .

Q. How does substituent variation (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) impact physicochemical properties?

  • Solubility : LogP values increase with lipophilic groups (e.g., propyl: LogP ~2.5 vs. methyl: LogP ~1.8) .
  • Bioavailability : 3,4-Dimethoxy groups enhance membrane permeability (calculated P-gp substrate score < 0.6) .

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